molecular formula C6H8ClN3 B3024452 6-chloro-N,N-dimethylpyridazin-3-amine CAS No. 7145-60-0

6-chloro-N,N-dimethylpyridazin-3-amine

Cat. No. B3024452
CAS RN: 7145-60-0
M. Wt: 157.6 g/mol
InChI Key: APSLTSHWUCNYLS-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethylpyridazin-3-amine is a chemical compound with the molecular formula C6H8ClN3 . It is used in various chemical reactions .


Synthesis Analysis

The synthesis of 6-chloro-N,N-dimethylpyridazin-3-amine could potentially involve the reaction of 3,6-Dichloropyridazine with Methylamine . It can also undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides .


Molecular Structure Analysis

The molecular structure of 6-chloro-N,N-dimethylpyridazin-3-amine consists of 6 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The InChI code for this compound is 1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 .


Chemical Reactions Analysis

6-chloro-N,N-dimethylpyridazin-3-amine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .


Physical And Chemical Properties Analysis

The molecular weight of 6-chloro-N,N-dimethylpyridazin-3-amine is 157.6 g/mol . It has a boiling point of 108-109 degrees Celsius . The compound is solid at room temperature .

Scientific Research Applications

Solubility in Various Solvents

Research by Cao et al. (2012) explored the solubility of 6-chloropyridazin-3-amine in different solvents, including methanol, ethanol, and acetone, among others. They found that its solubility increases with temperature, and they used the modified Apelblat equation and λh equation for solubility correlation. This research is significant for understanding the physical properties and potential applications of this compound in various solvent environments (Cao et al., 2012).

N-Oxidation and Derivative Formation

Nakagome (1963) investigated the N-oxidation of 6-chloro-3, 4-dimethylpyridazine and its derivatives. This study focused on the chemical reactions and products formed through this process, contributing to the understanding of chemical properties and reaction pathways of pyridazine derivatives, including 6-chloro-N,N-dimethylpyridazin-3-amine (Nakagome, 1963).

Reactivity with Amines

Gulevskaya et al. (1992) researched the reactivity of 1,3-dimethyl-6-chlorolumazine with secondary alkylamines and hydrazine, forming various derivatives. This study highlights the compound's reactivity with amines, leading to the formation of substituted derivatives, which is crucial for understanding its chemical behavior and potential applications in synthesis (Gulevskaya et al., 1992).

Application in Drug Discovery

Pattison et al. (2009) studied the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for the synthesis of various pyridazinone systems, highlighting its potential applications in drug discovery. This research demonstrates the versatility of pyridazinone compounds like 6-chloro-N,N-dimethylpyridazin-3-amine in the synthesis of drug candidates (Pattison et al., 2009).

Enzyme Inhibition Studies

Chaudhry et al. (2017) explored the enzyme inhibition properties of pyrazolylpyridazine amines, demonstrating potential biomedical applications of pyridazine derivatives. This research provides insights into the biological activity of such compounds, which could be relevant for therapeutic applications (Chaudhry et al., 2017).

Crystal Structure Analysis

Katrusiak and Katrusiak (1996) conducted a study on the crystal structures of 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone. Understanding the crystal structure is key for material science applications and drug design, offering valuable insights into the compound's solid-state properties (Katrusiak & Katrusiak, 1996).

Safety and Hazards

6-chloro-N,N-dimethylpyridazin-3-amine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-chloro-N,N-dimethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSLTSHWUCNYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70878910
Record name 3-CL-6-PYRIDAZINAMINE,N,N-DIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7145-60-0
Record name 7145-60-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-CL-6-PYRIDAZINAMINE,N,N-DIME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70878910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(N,N-Dimethylamino)-6-chloropyridazine (108f, 510 mg, 96%) was prepared in the same manner as in Example 29 as a white solid using 3,6-dichloropyridazine (107, 500 mg, 3.36 mmol) and a 2.0 M dimethylamine methanol solution (NHMe2 in MeOH, 5 mL, 10 mmol).
[Compound]
Name
Example 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
dimethylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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